molecular formula C23H22N4O4S2 B2580489 (E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate CAS No. 374909-93-0

(E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate

Cat. No.: B2580489
CAS No.: 374909-93-0
M. Wt: 482.57
InChI Key: VJJCUYITTABXSK-HEHNFIMWSA-N
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Description

The compound "(E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate" features a thiazol-5(4H)-one core substituted with a piperazine-cyanoethyl moiety and a benzenesulfonate ester group. The thiazole ring is a common pharmacophore in antiviral and anti-inflammatory agents due to its ability to engage in hydrogen bonding and π-π interactions. The benzenesulfonate group enhances solubility and stability, while the cyanoethyl-piperazine side chain may modulate receptor binding and pharmacokinetic properties .

Properties

IUPAC Name

[2-[(E)-[2-[4-(2-cyanoethyl)piperazin-1-yl]-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c24-11-6-12-26-13-15-27(16-14-26)23-25-22(28)21(32-23)17-18-7-4-5-10-20(18)31-33(29,30)19-8-2-1-3-9-19/h1-5,7-10,17H,6,12-16H2/b21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJCUYITTABXSK-HEHNFIMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC#N)C2=NC(=O)/C(=C\C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, particularly in drug development. The structure can be broken down into key components:

  • Thiazole moiety : A five-membered ring containing sulfur and nitrogen, often associated with antimicrobial and anti-inflammatory properties.
  • Piperazine group : Known for its versatility in drug design, contributing to the compound's pharmacological profile.
  • Benzenesulfonate : Enhances solubility and bioavailability.
PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₃S
Molecular Weight374.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazolidinone derivatives have been shown to inhibit biofilm formation in various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial properties of thiazolidinone derivatives against S. aureus and reported minimum inhibitory concentrations (MICs) ranging from 0.5 µg/mL to 12.5 µg/mL, indicating potent activity . The compound's structural features contribute to its ability to disrupt bacterial cell wall synthesis.

Cytotoxicity and Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Thiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 2: Cytotoxicity Data

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.5
A549 (Lung Cancer)12.3

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes involved in metabolic pathways critical for bacterial survival.
  • Induction of Apoptosis : In cancer cells, these compounds may activate intrinsic apoptotic pathways, leading to programmed cell death.
  • Biofilm Disruption : By interfering with quorum sensing mechanisms, these compounds can prevent biofilm formation, enhancing their efficacy against resistant bacterial strains .

Scientific Research Applications

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical structure of the compound. Its molecular formula is C32H37N3O5C_{32}H_{37}N_3O_5 with a molecular weight of approximately 543.7 g/mol. The compound features a piperazine moiety, which is known for its broad spectrum of biological activities, and a sulfonate group that enhances solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds containing thiazole and piperazine derivatives exhibit significant anticancer properties. For instance, the incorporation of the thiazole ring has been shown to enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis in cancer cells, making such compounds promising candidates for further development as chemotherapeutic agents.

Antimicrobial Properties

Piperazine derivatives are well-documented for their antimicrobial activities. Research has demonstrated that compounds similar to (E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate exhibit antibacterial and antifungal effects. For example, compounds with similar structural characteristics have been tested against various pathogens, showing effective inhibition of growth .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies are crucial for understanding how the compound interacts at the molecular level with proteins associated with diseases like diabetes and cancer .

QSAR Modeling

Quantitative Structure–Activity Relationship (QSAR) modeling has been utilized to predict the biological activity of new derivatives based on the structure of this compound. This approach helps in identifying modifications that could enhance efficacy or reduce toxicity .

Fingerprint Detection

The sulfonate group in this compound has been explored for its potential in enhancing fingerprint detection methods. Studies suggest that derivatives can improve adhesion properties on surfaces, making them suitable for developing fingerprint powders that can reveal latent prints without damaging surfaces . This application is particularly valuable in forensic science where non-invasive techniques are preferred.

Comparison with Similar Compounds

Thiazol-5(4H)-one vs. Oxazol-5(4H)-one Derivatives

The thiazole ring in the target compound differs from the oxazole analog reported in Acta Crystallographica Section E (4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one) . Thiazoles incorporate a sulfur atom, which increases electron density and polarizability compared to oxazole’s oxygen atom. This substitution can enhance binding to metal ions (e.g., Mg²⁺ in HIV integrase) or improve metabolic stability .

Piperazine-Cyanoethyl Substituents vs. Piroxicam Analogs

Piroxicam-derived HIV integrase inhibitors (e.g., compounds 13d, 13l, 13m) share a piperazine-like scaffold but lack the cyanoethyl group. These analogs exhibit EC₅₀ values of 20–25 µM and selectivity indices (SI) >26 in anti-HIV assays . The cyanoethyl group in the target compound may enhance lipophilicity or stabilize interactions with hydrophobic pockets in viral enzymes, though direct activity data are unavailable.

Benzenesulfonate Ester vs. Ethyl Benzoate Derivatives

The benzenesulfonate group distinguishes the target compound from ethyl benzoate derivatives (e.g., I-6230, I-6232) reported in Molecules (2011) .

Comparative Data Table

Compound Core Structure Key Substituents Reported Activity Reference
Target Compound Thiazol-5(4H)-one Benzenesulfonate, piperazine-cyanoethyl N/A (Structural analysis only)
Piroxicam Analogs (e.g., 13d , 13l , 13m ) Isoxicam-like scaffold Piperazine, aryl groups EC₅₀: 20–25 µM; SI >26 (Anti-HIV)
Ethyl Benzoate Derivatives (e.g., I-6230 , I-6232 ) Benzene Pyridazinylphenethylamino, ethyl ester N/A (Synthetic intermediates)
4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one Oxazol-5(4H)-one Methoxybenzylidene, phenyl Structural data only

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (E)-2-((2-(4-(2-cyanoethyl)piperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate?

  • Methodology : The synthesis involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (120°C) to form heterocyclic cores, as demonstrated in analogous thiazolidinone and pyrazole derivatives . For the piperazine moiety, alkylation with 2-cyanoethyl groups can be achieved via nucleophilic substitution. Purification typically employs column chromatography and recrystallization.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the thiazol-5(4H)-one at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substituent positions (e.g., methylidene proton at δ ~8.5 ppm for E-configuration) .
  • Elemental Analysis (CHNS) : Validates empirical formula with <0.4% deviation .

Q. How can the E-configuration of the methylidene group be experimentally confirmed?

  • Methodology : Single-crystal X-ray diffraction is definitive. For example, crystallography studies on analogous (E)-configured thiazole derivatives reveal bond angles and dihedral angles consistent with the E-isomer .

Advanced Research Questions

Q. How can contradictions between elemental analysis and mass spectrometry data be resolved?

  • Methodology : Discrepancies often arise from impurities or hydration. Use complementary techniques:

  • HPLC-PDA : Quantifies purity and detects byproducts .
  • TGA/DSC : Assesses thermal stability and solvent retention .
  • High-Resolution MS : Resolves isotopic patterns to confirm molecular ion integrity .

Q. What strategies optimize reaction yields for the thiazol-5(4H)-one core?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
  • Catalysis : Lewis acids (e.g., ZnCl₂) accelerate imine formation in hydrazone intermediates .
  • Temperature Gradients : Stepwise heating (80°C → 120°C) minimizes side reactions .

Q. How does tautomerism in the thiazol-5(4H)-one ring affect reactivity, and how is it analyzed?

  • Methodology : The thiazol-5(4H)-one exists in keto-enol equilibrium. Techniques include:

  • UV-Vis Spectroscopy : Monitors tautomeric shifts via λmax changes in different solvents .
  • DFT Calculations : Predicts stability of tautomers using Gaussian software (B3LYP/6-31G* basis set) .

Q. What is the impact of the 2-cyanoethyl-piperazine substituent on physicochemical properties?

  • Methodology :

  • LogP Measurements : The cyano group increases hydrophilicity, reducing logP by ~0.5 units compared to alkyl analogs .
  • Solubility Assays : Piperazine derivatives with polar substituents show improved aqueous solubility (e.g., >2 mg/mL in PBS pH 7.4) .

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